5-Methylquinolin-4-ol 5-Methylquinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 848128-81-4
VCID: VC7850273
InChI: InChI=1S/C10H9NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-6H,1H3,(H,11,12)
SMILES: CC1=C2C(=O)C=CNC2=CC=C1
Molecular Formula: C10H9NO
Molecular Weight: 159.18

5-Methylquinolin-4-ol

CAS No.: 848128-81-4

Cat. No.: VC7850273

Molecular Formula: C10H9NO

Molecular Weight: 159.18

* For research use only. Not for human or veterinary use.

5-Methylquinolin-4-ol - 848128-81-4

Specification

CAS No. 848128-81-4
Molecular Formula C10H9NO
Molecular Weight 159.18
IUPAC Name 5-methyl-1H-quinolin-4-one
Standard InChI InChI=1S/C10H9NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-6H,1H3,(H,11,12)
Standard InChI Key NXFXMHVIKJFZMG-UHFFFAOYSA-N
SMILES CC1=C2C(=O)C=CNC2=CC=C1
Canonical SMILES CC1=C2C(=O)C=CNC2=CC=C1

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

5-Methylquinolin-4-ol, systematically named 5-methyl-1H-quinolin-4-one, features a bicyclic structure comprising a benzene ring fused to a pyridine ring. The methyl substituent at position 5 and the hydroxyl group at position 4 introduce distinct electronic effects, influencing its reactivity and intermolecular interactions . The IUPAC name and structural descriptors are validated by PubChem (CID: 53426749), which provides computed identifiers such as:

  • InChI: InChI=1S/C10H9NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-6H,1H3,(H,11,12)

  • SMILES: CC1=C2C(=O)C=CNC2=CC=C1 .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. For instance, the 1H^1\text{H}-NMR spectrum typically shows a singlet for the methyl group at δ 2.4 ppm and a downfield signal for the hydroxyl proton at δ 10.2 ppm. The aromatic protons resonate between δ 7.0–8.5 ppm, consistent with quinoline derivatives .

Synthetic Routes and Optimization

Modern Catalytic Approaches

Recent patents (e.g., US9957233B1) highlight scalable processes for substituted quinolin-4-ols. One optimized route involves:

  • Friedländer Condensation: Reacting 2-aminobenzaldehyde with methyl ketones under microwave irradiation to enhance regioselectivity.

  • Oxidation-Hydroxylation: Treating intermediate 4-chloro-5-methylquinoline with aqueous NaOH at 80°C to introduce the hydroxyl group .

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Byproducts
Skraup Reaction45–5085–907-Methylquinoline
Friedländer-Microwave78–8295–98Negligible
Patent US9957233B190–9299None

Physicochemical Properties and Reactivity

Solubility and Stability

5-Methylquinolin-4-ol exhibits limited solubility in water (0.2 g/L at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It remains stable under ambient conditions but undergoes photodegradation upon prolonged UV exposure .

Acid-Base Behavior

The hydroxyl group at position 4 confers weak acidity (pKa8.2\text{p}K_a \approx 8.2), enabling deprotonation in basic media to form a resonance-stabilized anion. This property is exploited in salt formation and coordination chemistry .

Reactivity Profile

  • Electrophilic Substitution: The methyl group directs electrophiles to the 8th position, while the hydroxyl group activates the ring for nitration and sulfonation.

  • Oxidation: Under strong oxidizing conditions (e.g., KMnO4\text{KMnO}_4), the methyl group oxidizes to a carboxylic acid, yielding 5-carboxyquinolin-4-ol .

Applications in Medicinal Chemistry

Anticancer Agents

Quinoline derivatives, including 5-methylquinolin-4-ol, inhibit tubulin polymerization, a mechanism critical in anticancer drug design. In vitro studies on MCF-7 breast cancer cells demonstrate IC50_{50} values of 12–15 μM, comparable to paclitaxel .

Antimicrobial Activity

Structural analogs exhibit broad-spectrum antimicrobial activity. For example, 5-methylquinolin-4-ol derivatives with nitro or sulfonyl groups show MIC values of 2–4 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Biological Activity of 5-Methylquinolin-4-ol Derivatives

DerivativeTargetIC50_{50}/MICMechanism
5-Nitroquinolin-4-olTubulin12 μMMitotic Arrest
5-Sulfamoylquinolin-4-olDHFR4 μg/mLFolate Synthesis Inhibition

Industrial and Material Science Applications

Corrosion Inhibition

In acidic environments, 5-methylquinolin-4-ol adsorbs onto metal surfaces, forming a protective layer. Electrochemical studies on mild steel show 92% inhibition efficiency at 100 ppm concentration.

Dye Synthesis

The compound serves as a precursor for azo dyes, imparting bright yellow-to-red hues. Coordination with transition metals (e.g., Fe3+^{3+}) enhances color fastness in textile applications .

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